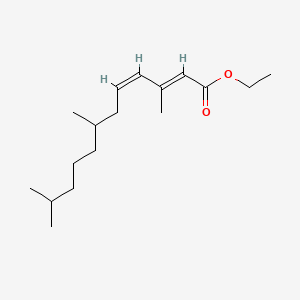
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-, also known as hydroprene, is a synthetic juvenile hormone analog. It is commonly used as an insect growth regulator to control pests by disrupting their growth and development. This compound is characterized by its liquid state, volatility, and a fruity odor .
Preparation Methods
The synthesis of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves several organic chemistry techniques. One common method includes selective hydrogenation and esterification reactions. For instance, the compound can be synthesized from 4-methyltetrahydropyran through a series of reactions involving allylmagnesium chloride and subsequent oxidation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxygen in the presence of catalysts such as palladium chloride and copper chloride.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include allylmagnesium chloride, oxygen, palladium chloride, and copper chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in entomological studies to understand insect growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disrupting the life cycles of disease-carrying insects.
Industry: It is widely used in agriculture as an insect growth regulator to control pest populations
Mechanism of Action
The mechanism of action of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves mimicking the natural juvenile hormone in insects. It binds to specific receptors, disrupting the normal hormonal balance and preventing the insect from maturing into its adult form. This leads to the inhibition of reproduction and population control .
Comparison with Similar Compounds
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- can be compared with other juvenile hormone analogs such as methoprene and methyl farnesoate. While all these compounds function as insect growth regulators, hydroprene is unique due to its specific structural configuration and the particular insects it targets . Similar compounds include:
- Methoprene
- Methyl farnesoate
- Kinoprene
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
57378-83-3 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl (2E,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13+ |
InChI Key |
FYQGBXGJFWXIPP-LYWNWSGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C\CC(C)CCCC(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















